molecular formula C8H16N2O6 B079586 Bis(2-hydroxyethyl) N,N'-ethylenebiscarbamate CAS No. 13027-05-9

Bis(2-hydroxyethyl) N,N'-ethylenebiscarbamate

Cat. No.: B079586
CAS No.: 13027-05-9
M. Wt: 236.22 g/mol
InChI Key: DZHNRGIKECGOGU-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) N,N’-ethylenebiscarbamate is a chemical compound with the molecular formula C8H16N2O6. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of two hydroxyethyl groups and an ethylenebiscarbamate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxyethyl) N,N’-ethylenebiscarbamate typically involves the reaction of ethylenediamine with ethylene carbonate under controlled conditions. The reaction proceeds as follows:

  • Ethylenediamine is reacted with ethylene carbonate in the presence of a catalyst.
  • The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
  • The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In industrial settings, the production of Bis(2-hydroxyethyl) N,N’-ethylenebiscarbamate may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxyethyl) N,N’-ethylenebiscarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Bis(2-hydroxyethyl) N,N’-ethylenebiscarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various polymers and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects.

    Industry: It is utilized in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl) N,N’-ethylenebiscarbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and the ethylenebiscarbamate moiety play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    Bis(2-hydroxyethyl) terephthalate: Known for its use in the production of polyethylene terephthalate (PET).

    N,N’-Bis(2-hydroxyethyl)ethylenediamine: Used in the synthesis of various polymers and as a chelating agent.

Uniqueness: Bis(2-hydroxyethyl) N,N’-ethylenebiscarbamate is unique due to its specific combination of hydroxyethyl groups and ethylenebiscarbamate moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and interactions.

Properties

IUPAC Name

2-hydroxyethyl N-[2-(2-hydroxyethoxycarbonylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O6/c11-3-5-15-7(13)9-1-2-10-8(14)16-6-4-12/h11-12H,1-6H2,(H,9,13)(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHNRGIKECGOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)OCCO)NC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60926656
Record name Bis(2-hydroxyethyl) ethane-1,2-diylbis(hydrogen carbonimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13027-05-9
Record name Carbamic acid, N,N′-1,2-ethanediylbis-, C,C′-bis(2-hydroxyethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13027-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N,N'-1,2-ethanediylbis-, C,C'-bis(2-hydroxyethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N,N'-1,2-ethanediylbis-, C,C'-bis(2-hydroxyethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-hydroxyethyl) ethane-1,2-diylbis(hydrogen carbonimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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